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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819 Get Quote

Abstract: 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7) is a valuable bifunctional

molecule featuring a primary amine and a secondary alcohol on an aromatic scaffold.[1][2] This

ortho-substituted arrangement makes it a key building block in the synthesis of

pharmaceuticals and other fine chemicals.[1] Accurate and unambiguous structural

confirmation is paramount for its application in drug development and materials science. This

technical guide provides an in-depth analysis of the core spectroscopic data of 1-(2-
Aminophenyl)ethanol, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the causal

relationships between the molecular structure and the resulting spectral features, offering field-

proven insights for researchers, scientists, and quality control professionals.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups
Infrared spectroscopy is a cornerstone technique for the rapid identification of functional

groups. The IR spectrum of 1-(2-Aminophenyl)ethanol is rich with information, clearly

indicating the presence of its defining amine and hydroxyl moieties.

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation: A small amount of solid 1-(2-Aminophenyl)ethanol is finely ground

with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin,
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transparent pellet using a hydraulic press. This method minimizes scattering and is ideal for

solid samples.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data

acquisition.

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr

pellet is then placed in the sample holder, and the spectrum is recorded, typically by co-

adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum
The spectrum is characterized by distinct absorption bands corresponding to the vibrational

modes of the molecule's functional groups. The ortho-substitution pattern influences the C-H

out-of-plane bending vibrations in the fingerprint region.

Table 1: Key IR Absorption Bands for 1-(2-Aminophenyl)ethanol
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

3450 - 3200 (broad) O-H Stretch Secondary Alcohol

The broadness of this

band is a direct

consequence of

intermolecular

hydrogen bonding

between the hydroxyl

groups of adjacent

molecules.

3400 & 3300 (doublet)
N-H Asymmetric &

Symmetric Stretch
Primary Amine

The presence of two

sharp peaks in this

region is a definitive

indicator of a primary

amine (-NH₂),

corresponding to the

asymmetric and

symmetric stretching

modes.

3100 - 3000 C-H Stretch Aromatic Ring

These absorptions are

characteristic of sp²

hybridized C-H bonds

on the benzene ring.

2980 - 2850 C-H Stretch Aliphatic (CH, CH₃)

These bands arise

from the stretching

vibrations of the sp³

hybridized C-H bonds

in the ethanol side

chain.

~1620 N-H Bend (Scissoring) Primary Amine

This absorption is due

to the in-plane

bending vibration of

the N-H bonds.
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1600 & 1475 C=C Stretch Aromatic Ring

These peaks are

characteristic of the

carbon-carbon double

bond stretching within

the benzene ring.

~1250 C-N Stretch Aromatic Amine

This band

corresponds to the

stretching vibration of

the bond between the

aromatic carbon and

the nitrogen atom.

~1080 C-O Stretch Secondary Alcohol

A strong absorption

indicating the

stretching of the

carbon-oxygen single

bond in the alcohol

group.

~750
C-H Out-of-Plane

Bend

Ortho-disubstituted

Benzene

A strong band in this

region is highly

characteristic of a 1,2-

disubstituted aromatic

ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular structure,

offering insights into the connectivity and chemical environment of each hydrogen and carbon

atom.

Experimental Protocol: NMR Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to

dissolve a wide range of organic compounds and its single residual proton peak, which is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


easily identifiable. For compounds with exchangeable protons (like -OH and -NH₂),

deuterated dimethyl sulfoxide (DMSO-d₆) can be used to better observe these signals.

Sample Preparation: Approximately 5-10 mg of 1-(2-Aminophenyl)ethanol is dissolved in

~0.6 mL of the chosen deuterated solvent in an NMR tube.

Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the

internal reference (δ = 0.00 ppm).

D₂O Exchange: To confirm the identity of the -OH and -NH₂ proton signals, a drop of

deuterium oxide (D₂O) can be added to the NMR tube. The sample is shaken, and the ¹H

NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will

disappear.

¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a precise map of the proton environments. The electron-

donating nature of the amino group (-NH₂) causes a shielding effect (upfield shift) on the ortho

and para protons of the aromatic ring relative to unsubstituted benzene (δ ~7.3 ppm).[3]

Table 2: Predicted ¹H NMR Spectral Data for 1-(2-Aminophenyl)ethanol in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 6.6 - 7.2 Multiplet (m) 4H Ar-H

The aromatic

protons exhibit a

complex splitting

pattern due to

ortho, meta, and

para coupling.

The electron-

donating NH₂

group shifts

these protons

upfield compared

to benzene.[4][5]

~ 4.85 Quartet (q) 1H CH(OH)CH₃

This methine

proton is split

into a quartet by

the three

adjacent methyl

protons (n+1

rule). Its

proximity to the

electronegative

oxygen atom

causes a

significant

downfield shift.

~ 3.8 (broad) Singlet (s) 2H NH₂ Amine protons

often appear as

a broad singlet

and are

exchangeable

with D₂O. The

chemical shift

can vary with
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concentration

and temperature.

~ 2.0 (broad) Singlet (s) 1H OH

The hydroxyl

proton signal is

typically a broad

singlet and is

also

exchangeable

with D₂O. Its

chemical shift is

highly dependent

on solvent and

concentration.

~ 1.45 Doublet (d) 3H CH(OH)CH₃

These methyl

protons are split

into a doublet by

the single

adjacent methine

proton.

¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides information about their electronic environment. Due to the lack of symmetry in the

ortho-substituted ring, all eight carbon atoms in 1-(2-Aminophenyl)ethanol are unique and will

produce distinct signals.

Table 3: Predicted ¹³C NMR Spectral Data for 1-(2-Aminophenyl)ethanol
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~ 145.0 C-NH₂

The carbon directly attached to

the nitrogen is significantly

deshielded by the nitrogen's

electronegativity but also

shielded by resonance effects,

resulting in a complex net shift.

~ 128.5 C-CH(OH)CH₃
The ipso-carbon bearing the

ethanol substituent.

~ 127.0 Aromatic CH

Aromatic carbon chemical

shifts typically appear between

110-160 ppm.[6]

~ 126.5 Aromatic CH

The specific shifts are

influenced by the electronic

effects of both substituents.

~ 118.0 Aromatic CH

The electron-donating NH₂

group strongly shields the

ortho and para carbons,

shifting them upfield.

~ 115.5 Aromatic CH

The most upfield aromatic

signal is likely ortho or para to

the amino group.

~ 68.0 CH(OH)CH₃

The carbon atom bonded to

the electronegative oxygen is

significantly deshielded and

shifted downfield.

~ 25.0 CH(OH)CH₃
The methyl carbon is in a

typical aliphatic region.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
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Mass spectrometry provides the molecular weight of the compound and crucial structural

information based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: EI-MS Analysis
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography

(GC-MS) system which ensures sample purity.

Ionization: In the ionization chamber, the sample is bombarded with high-energy electrons

(~70 eV), causing the molecule to lose an electron and form a positively charged molecular

ion (M⁺•).

Fragmentation: The molecular ion is a high-energy radical cation that undergoes

fragmentation into smaller, more stable ions.

Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and

detected, generating the mass spectrum.

Interpretation of the Mass Spectrum
The mass spectrum of 1-(2-Aminophenyl)ethanol is consistent with its molecular formula

C₈H₁₁NO (Molecular Weight: 137.18 g/mol ). The fragmentation is driven by the formation of

stable carbocations and the presence of the amine and alcohol functional groups.[7]

Table 4: Major Fragment Ions in the EI Mass Spectrum of 1-(2-Aminophenyl)ethanol
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m/z
Proposed
Fragment Ion

Formula Interpretation

137 [C₈H₁₁NO]⁺• C₈H₁₁NO

Molecular Ion (M⁺•).

The presence of a

nitrogen atom results

in an odd molecular

weight, consistent with

the Nitrogen Rule.[7]

122 [M - CH₃]⁺ C₇H₈NO

Base Peak. Loss of a

methyl radical via

alpha-cleavage results

in a highly stable,

resonance-stabilized

cation. This is a very

common pathway for

secondary alcohols.[8]

119 [M - H₂O]⁺• C₈H₉N

Loss of a neutral

water molecule (18

amu) from the

molecular ion. This

dehydration is a

characteristic

fragmentation for

alcohols.[8]

106 [C₇H₈N]⁺ C₇H₈N

This fragment can

arise from the m/z 122

ion via the loss of an

oxygen atom, or

through other complex

rearrangements. It

corresponds to a

stable

aminotropylium-like

ion.
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77 [C₆H₅]⁺ C₆H₅

Phenyl cation,

resulting from the

cleavage of the side

chain from the

aromatic ring.

Visualization of Key Fragmentation Pathway
The dominant fragmentation process, alpha-cleavage, is driven by the formation of a

resonance-stabilized oxonium/iminium ion.

1-(2-Aminophenyl)ethanol
[M]⁺• 

m/z = 137

[M - CH₃]⁺
m/z = 122 (Base Peak)

- •CH₃ (Alpha-Cleavage)

[M - H₂O]⁺•
m/z = 119

- H₂O (Dehydration)

[C₇H₈N]⁺
m/z = 106

- O

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 1-(2-Aminophenyl)ethanol.

Integrated Spectroscopic Analysis Workflow
Confirming the structure of a molecule like 1-(2-Aminophenyl)ethanol is a self-validating

process where each piece of spectroscopic data corroborates the others. The logical flow of

this analysis ensures a high degree of confidence in the final structural assignment.
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Initial Analysis

Detailed Structural Elucidation

Confirmation

Mass Spectrometry
(EI-MS)

¹H NMR

Provides Molecular Formula
(C₈H₁₁NO, MW=137)

Infrared Spectroscopy
(FT-IR)

Identifies Functional Groups
(-OH, -NH₂, Aromatic)

¹³C NMR

Defines H framework & connectivity

Confirmed Structure:
1-(2-Aminophenyl)ethanol

Confirms H environments

Confirms C backbone & symmetry

Click to download full resolution via product page

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion
The collective spectroscopic data provides an unambiguous fingerprint for 1-(2-
Aminophenyl)ethanol. IR spectroscopy confirms the presence of the primary amine and

secondary alcohol functional groups. Mass spectrometry establishes the molecular weight and

reveals characteristic fragmentation patterns, such as alpha-cleavage leading to the base peak

at m/z 122. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-
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hydrogen framework, confirming the ortho-substitution pattern and the structure of the ethanol

side chain. This comprehensive guide serves as an authoritative reference for the analytical

characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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